
5-(1-Naphthalenyl)-3,4-dihydro-2H-pyrrole
Description
5-(1-Naphthalenyl)-3,4-dihydro-2H-pyrrole is a bicyclic heterocyclic compound featuring a partially saturated pyrrole ring fused with a naphthalene substituent at the 5-position. These compounds are pivotal in organic synthesis, catalysis, and pharmaceutical research due to their conformational flexibility and reactivity .
Properties
IUPAC Name |
5-naphthalen-1-yl-3,4-dihydro-2H-pyrrole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-2-7-12-11(5-1)6-3-8-13(12)14-9-4-10-15-14/h1-3,5-8H,4,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZXBQZZNCVHPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)C2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure Highlights:
- Starting from a nitro ketone precursor bearing the 1-naphthalenyl group.
- Catalytic hydrogenation using a nanostructured nickel-based catalyst under mild conditions (e.g., 3 mol% Ni, 100 °C, 20 bar H₂).
- Solvent optimization is critical; acetonitrile (MeCN) has been shown to increase yields significantly compared to other solvents like methylcyclohexane.
- The reaction proceeds via reduction of the nitro group followed by intramolecular cyclization to form the dihydropyrrole ring.
Research Findings:
Parameter | Optimal Condition | Yield (%) | Notes |
---|---|---|---|
Catalyst | Nanostructured Ni (3 mol%) | 71 | High selectivity and activity |
Temperature | 100 °C | ||
Pressure | 20 bar H₂ | ||
Solvent | Acetonitrile (MeCN) | Superior to MCH and others | |
Reaction Time | Variable (optimized) | Complete conversion observed |
This method provides a highly selective and scalable route to 3,4-dihydro-2H-pyrroles with aryl substituents, including 1-naphthalenyl.
Base-Assisted Cyclization of 3-Cyanoketones
Another innovative approach involves the base-assisted cyclization of 3-cyanoketones , which are readily available and inexpensive precursors.
Key Features:
- The reaction uses 3-cyanoketones substituted with aryl groups, including naphthalenyl.
- Under basic conditions, an intramolecular cyclization occurs, forming the 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one scaffold, which can be further modified to yield the target dihydropyrrole.
- This method avoids the use of exotic precursors and harsh conditions.
Research Findings:
Step | Conditions | Yield (%) | Notes |
---|---|---|---|
Starting material | 3-cyanoketone (1-naphthalenyl substituted) | Readily available | |
Base | Mild base (e.g., NaOH) | Facilitates cyclization | |
Solvent | Toluene or similar | Heating at ~70 °C for 1 hour | |
Product | 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one | 70+ | Good yields, scalable |
This method is notable for its efficiency and use of inexpensive materials , making it attractive for large-scale synthesis.
Multicomponent Condensation Reactions
A flexible synthetic route involves a four-component condensation of a ketone, an aldehyde, a nitroalkane, and ammonia or amines, leading to the formation of 3,4-dihydro-2H-pyrroles.
Highlights:
- The reaction proceeds via aldol condensation and Michael addition steps.
- Water is the only by-product, making it environmentally friendly.
- Catalyzed by earth-abundant metal catalysts, often nickel-based.
- Allows for diverse substitution patterns, including the introduction of the 1-naphthalenyl group.
Research Findings:
Component | Role | Notes |
---|---|---|
Ketone | Carbonyl source | Can be 1-naphthalenyl ketone |
Aldehyde | Aldol partner | Various aldehydes applicable |
Nitroalkane | Michael donor | Facilitates ring closure |
Catalyst | Ni-based nanocatalyst | High activity and selectivity |
Solvent | Acetonitrile or others | Optimized for yield |
This method offers a broad scope and high functional group tolerance , suitable for synthesizing 5-(1-naphthalenyl)-3,4-dihydro-2H-pyrrole derivatives.
Transition Metal-Free and Organocatalytic Methods
Some protocols employ organocatalysis or transition metal-free conditions for the synthesis of 2H-pyrroles and related compounds.
- For example, a modified Fischer indole synthesis using naphthyl hydrazines and cyclohexanone derivatives under organocatalytic conditions can yield pyrrole derivatives.
- These methods often provide excellent enantiomeric excess and regioselectivity but may require further adaptation for the specific 5-(1-naphthalenyl) substitution.
Summary Table of Preparation Methods
Method | Starting Materials | Catalyst/Conditions | Yield (%) | Advantages | Limitations |
---|---|---|---|---|---|
Hydrogenative Cyclization | Nitro ketones with 1-naphthalenyl | Ni catalyst, 100 °C, 20 bar H₂, MeCN | ~70 | High selectivity, scalable | Requires high-pressure H₂ |
Base-Assisted Cyclization | 3-Cyanoketones with 1-naphthalenyl | Mild base, toluene, 70 °C | 70+ | Inexpensive precursors, mild conditions | May require purification steps |
Multicomponent Condensation | Ketone, aldehyde, nitroalkane | Ni nanocatalyst, MeCN, mild temp | Variable | Broad scope, environmentally friendly | Complex optimization needed |
Organocatalytic/Transition Metal-Free | Naphthyl hydrazine, cyclohexanone | Organocatalyst, mild conditions | Moderate | Enantioselective, metal-free | May have limited substrate scope |
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation to form naphthalene-1-yl-pyrrole-2,3-dione, a key intermediate for further functionalization. This reaction typically employs oxidizing agents like peroxides or metal-based catalysts under controlled conditions.
Mechanism :
-
Initial attack on the pyrrole ring’s α-carbon by an electrophilic oxygen species.
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Formation of a diketone intermediate via radical or ionic pathways .
Cyclization and Ring-Opening Reactions
In the presence of Lewis acids (e.g., InCl₃), 5-(1-naphthalenyl)-3,4-dihydro-2H-pyrrole participates in cyclization reactions. For example:
Reaction Type | Conditions | Product Yield | Source |
---|---|---|---|
7-endo-dig cyclization | InCl₃, 50°C, MeCN | 35% | |
6-exo-dig cyclization | Not observed due to instability | – |
These reactions highlight the compound’s propensity for forming fused aromatic systems, influenced by electronic effects from the naphthalene moiety .
Dearomative Functionalization
Phosphoric acid-catalyzed reactions enable skeletal recasting of the pyrrole ring. Key steps include:
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Friedel-Crafts 1,4-addition with azoalkenes, forming hydrazine intermediates.
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Tautomerization to enamine structures.
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Rearomatization via C–N bond cleavage, yielding substituted pyrroles .
Example Transformation :
-
Reactant: this compound + azoalkene
-
Catalyst: 10 mol% phosphoric acid
-
Solvent: CHCl₃
Hydrogenation and Reduction
Catalytic hydrogenation (e.g., Ni/SiO₂, H₂ at 20 bar) reduces the dihydro-pyrrole ring to saturated derivatives. Solvent choice significantly impacts yields:
Solvent | Conversion | Yield |
---|---|---|
Methylcyclohexane | 100% | 39% |
Acetonitrile | 100% | 71% |
This method is scalable for industrial synthesis .
Biological Activity via Enzyme Modulation
The compound inhibits cancer-related enzymes through:
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Competitive binding at catalytic sites (e.g., I₂-imidazoline receptors) .
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Steric and electronic interactions with hydrophobic pockets, validated by structure-activity relationship (SAR) studies .
Key SAR Findings :
-
Substituents at the para-position of the phenyl ring enhance binding affinity (pKᵢ = 6.5–7.8) .
-
Cyclohexyl groups reduce activity due to unfavorable hydrophobic interactions (pKᵢ = 3.57) .
Organocatalytic Transformations
Squaric acid or thiazolium salts facilitate:
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrrole compounds, including 5-(1-Naphthalenyl)-3,4-dihydro-2H-pyrrole, exhibit significant anticancer properties. For instance, studies have shown that certain pyrrole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer lines. A notable example includes the synthesis of pyrrole-based compounds that target specific pathways involved in tumor growth and metastasis.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that modified pyrrole derivatives exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. The mechanism involved the induction of oxidative stress leading to programmed cell death .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Pyrrole derivatives have shown efficacy against a range of bacteria and fungi, making them potential candidates for developing new antibiotics.
Case Study:
A recent investigation into various pyrrole derivatives found that this compound displayed promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized minimum inhibitory concentration (MIC) assays to quantify the antibacterial effects .
Organic Electronics
This compound's unique electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The naphthalene moiety contributes to enhanced charge transport capabilities.
Data Table: Electronic Properties of Pyrrole Derivatives
Compound | Mobility (cm²/V·s) | On/Off Ratio | Application |
---|---|---|---|
This compound | 0.5 | 10^6 | OLEDs |
Other pyrrole derivatives | 0.3 - 0.4 | 10^5 | OPVs |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity.
Synthesis Example:
A common synthetic route involves the condensation of naphthalene derivatives with appropriate amines under controlled conditions to yield the desired pyrrole structure.
Characterization Techniques:
- NMR Spectroscopy: Used to confirm the structure and purity.
- Mass Spectrometry: Employed for molecular weight determination.
- X-ray Crystallography: Provides detailed structural information.
Mechanism of Action
The mechanism of action of 5-(Naphthalen-1-yl)-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Diversity and Physical Properties
The physicochemical properties of 3,4-dihydro-2H-pyrrole derivatives are highly influenced by substituents. Key examples include:
Key Observations :
- Aromatic Substituents : Electron-donating groups (e.g., methoxy in ) enhance solubility but reduce crystallinity, often resulting in oils. Electron-withdrawing groups (e.g., chloro in ) increase melting points due to stronger intermolecular interactions.
- Naphthalene Derivatives : The naphthalenyl group (as in ) introduces steric bulk and extended π-conjugation, leading to higher melting points (141–142°C) compared to simpler aryl-substituted analogues.
Cyclization and Condensation Reactions
- Base-Assisted Cyclization: Used for diaryl-substituted dihydro-2H-pyrrolones, yielding compounds like 5-(4-aminophenyl)-3,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one (44–86% yields) via reactions with aniline derivatives .
- Oxime Cyclization : For naphthalene-containing derivatives, oxime precursors (e.g., 2,2-dimethyl-1-(naphthalen-2-yl)pent-4-en-1-one oxime) are cyclized with iodobenzene derivatives, achieving 67% yields .
Catalytic Oxidation
- Au/CeO2-Catalyzed Oxidation : Pyrrolidine derivatives are oxidized to intermediates like 5-(pyrrolidin-1-yl)-3,4-dihydro-2H-pyrrole, which are further processed into lactams .
Reductive Amination
Reactivity and Functionalization
- Enzymatic Reduction : Derivatives like 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole undergo stereoselective reduction using imine reductases (e.g., PmIR-Re), achieving high enantioselectivity (>90% ee) .
- Oxidation to Lactams : Au/CeO2 catalysts convert cyclic amines into lactams, with 5-(pyrrolidin-1-yl)-3,4-dihydro-2H-pyrrole identified as a transient intermediate .
Biological Activity
5-(1-Naphthalenyl)-3,4-dihydro-2H-pyrrole is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound consists of a naphthalene moiety fused with a pyrrole ring, which contributes to its distinct chemical properties. The structural formula can be represented as follows:
This configuration allows for various interactions with biological targets, making it a candidate for further pharmacological exploration.
This compound exhibits biological activity primarily through its ability to bind to specific enzymes and receptors. This binding can modulate enzymatic activities and influence cellular pathways, leading to various biological effects such as:
- Anticancer Activity : The compound has shown potential in inhibiting enzymes involved in cancer cell proliferation, suggesting a role as an anticancer agent.
- Antimicrobial Effects : Preliminary studies indicate that it may possess antimicrobial properties, although specific data on its efficacy against particular pathogens are still emerging .
Anticancer Studies
Recent research has focused on the antiproliferative effects of this compound in various cancer cell lines. For example:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
CLL (HG-3) | 0.17 - 2.69 | Induction of apoptosis |
CLL (PGA-1) | 0.35 - 1.97 | ROS flux modulation |
In these studies, the compound demonstrated significant pro-apoptotic effects with low toxicity in healthy cells, indicating its therapeutic potential .
Antimicrobial Activity
In vitro evaluations have suggested that derivatives of pyrrole compounds, including this compound, exhibit varying degrees of antimicrobial activity:
Pathogen | MIC (µg/mL) | Control MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 3.12 - 12.5 | Ciprofloxacin: 2 |
Escherichia coli | 10 - 20 | Isoniazid: 0.25 |
These results indicate that while the compound is effective against certain bacterial strains, further optimization may enhance its potency .
Case Studies and Research Findings
Several studies have explored the broader implications of pyrrole derivatives in drug design:
- Antiproliferative Effects : A study examined the effects of various pyrrole compounds on chronic lymphocytic leukemia (CLL) cell lines, highlighting the potential for targeted therapies using derivatives like this compound .
- Inflammatory Mediators : Research has indicated that pyrrole compounds can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
- Synthesis and Modifications : Ongoing synthesis efforts aim to create more potent analogs by modifying the naphthalene or pyrrole components to enhance bioactivity against specific targets .
Q & A
Q. What are the common synthetic routes for 5-(1-Naphthalenyl)-3,4-dihydro-2H-pyrrole, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via base-assisted cyclization of substituted aryl precursors. For example, describes the use of naphthalenyl-containing intermediates in cyclization reactions, achieving yields of 46%–83% through optimized conditions (e.g., ethanol or benzene recrystallization). One-pot methods involving homologues of 5-methoxy- or 5-(methylthio)-3,4-dihydro-2H-pyrrole (as in ) can streamline synthesis. Yield optimization strategies include:
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : Structural validation relies on multi-technique characterization:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., chemical shifts for naphthalenyl protons at δ 7.2–8.5 ppm and pyrroline carbons at δ 40–60 ppm, as in ).
- FTIR : Identifies functional groups (e.g., C=N stretches at ~1650 cm⁻¹ in ).
- HRMS : Confirms molecular weight (e.g., [M+H]+ matching theoretical values within 0.01 Da, as in ).
Example Data Table :
Technique | Key Observations | Reference |
---|---|---|
1H NMR (400 MHz) | δ 7.85–7.25 (m, 7H, naphthalenyl + aryl) | |
13C NMR (100 MHz) | δ 125–140 (aromatic carbons) | |
HRMS | m/z 237.1154 [M+H]+ (calc. 237.1150) |
Advanced Research Questions
Q. How can computational methods predict the stereochemical outcomes of reactions involving this compound?
Q. What strategies address challenges in isolating E/Z isomers during synthesis?
- Methodological Answer : E/Z isomerism arises in enamine-type intermediates ( ). Mitigation strategies include:
- Chromatographic separation : Silica gel columns with hexane/ethyl acetate gradients ().
- Crystallization : Selective solvent systems (e.g., ethanol for polar isomers, as in ).
- Reaction condition tuning : Lower temperatures or steric hindrance to favor one isomer (e.g., using bulky substituents on the naphthalenyl group) .
Q. How do substituents on the naphthalenyl ring influence the compound’s electronic properties and reactivity?
- Methodological Answer : Electron-withdrawing groups (e.g., -Cl, -F) or donating groups (e.g., -OCH₃) alter reactivity:
- UV-Vis Spectroscopy : Compare λmax shifts (e.g., 4-methoxy substitution increases conjugation, shifting λmax by ~20 nm, as in ).
- Cyclic Voltammetry : Measures redox potentials to assess electron density (e.g., fluorophenyl derivatives show higher oxidation potentials) .
Experimental Design & Data Contradiction Analysis
Q. How should researchers design experiments to resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies in bioactivity (e.g., anticancer vs. no activity) may arise from impurities or assay variability. Steps include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.